(4E)-5-(4-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione
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Overview
Description
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and various functional groups such as hydroxyl, nitro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the thiazole ring and the attachment of various substituents. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving the pyrrole and thiazole rings.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-4-(4-METHYLBENZOYL)OXOLANE-2,3-DIONE: Shares the chlorophenyl and methylbenzoyl groups but lacks the thiazole and nitrobenzenesulfonyl groups.
4-CHLORO-4’-HYDROXYBENZOPHENONE: Contains the chlorophenyl and hydroxy groups but lacks the pyrrole and thiazole rings.
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C27H18ClN3O7S2 |
---|---|
Molecular Weight |
596.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H18ClN3O7S2/c1-15-2-4-17(5-3-15)24(32)22-23(16-6-8-18(28)9-7-16)30(26(34)25(22)33)27-29-14-21(39-27)40(37,38)20-12-10-19(11-13-20)31(35)36/h2-14,23,32H,1H3/b24-22+ |
InChI Key |
ZGZORVXKWOMSQM-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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